N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide

Computational bioactivity prediction Chemogenomics Virtual screening

N-Methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide (CAS 922908-70-1) is a synthetic thiophene-3-carboxamide derivative bearing an N-methylcarboxamide at the 3-position and a 4-(phenylsulfonyl)butanamido substituent at the 2-position of the thiophene ring (molecular formula C₁₆H₁₈N₂O₄S₂, MW 366.45). The compound belongs to the broader 2-amido-thiophene-3-carboxamide chemotype, a scaffold class that has been investigated in medicinal chemistry campaigns targeting influenza virus RNA-dependent RNA polymerase PA-PB1 subunit heterodimerization and anti-angiogenic kinase pathways.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 922908-70-1
Cat. No. B2363725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide
CAS922908-70-1
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19)
InChIKeyRRWYSCBHFHMSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide (CAS 922908-70-1) – Structural Identity, Scaffold Class, and Procurement Context


N-Methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide (CAS 922908-70-1) is a synthetic thiophene-3-carboxamide derivative bearing an N-methylcarboxamide at the 3-position and a 4-(phenylsulfonyl)butanamido substituent at the 2-position of the thiophene ring (molecular formula C₁₆H₁₈N₂O₄S₂, MW 366.45) . The compound belongs to the broader 2-amido-thiophene-3-carboxamide chemotype, a scaffold class that has been investigated in medicinal chemistry campaigns targeting influenza virus RNA-dependent RNA polymerase PA-PB1 subunit heterodimerization [1] and anti-angiogenic kinase pathways [2]. It is commercially offered as a research-grade building block and screening compound; however, direct primary pharmacological characterization data for this specific compound in peer-reviewed literature remains scarce at present, making procurement decisions highly contingent on differentiating structural features rather than published biological potency data alone.

Structural-differentiation-driven selection Lacks direct bioactivity data; procurement depends on scaffold features
Flexible thiophene-3-carboxamide scaffold Butanamido linker enables conformational sampling for diverse targets
Computational bioactivity annotation MolBiC database prediction exists; no experimental activity data yet

Why N-Methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide Cannot Be Freely Substituted by In-Class Analogs


Within the 2-amido-thiophene-3-carboxamide chemotype, even seemingly minor structural modifications can produce large shifts in molecular recognition, physicochemical properties, and biological activity profiles. The N-methyl group at the 3-carboxamide nitrogen distinguishes CAS 922908-70-1 from its des-methyl analog (CAS 941966-95-6), altering both hydrogen-bond donor/acceptor capacity and conformational preferences of the amide moiety—features known to affect target binding kinetics and metabolic stability in thiophene carboxamide series [1]. The unsubstituted phenylsulfonyl terminus differentiates this compound from the 4-methylphenylsulfonyl analog (CAS 941925-93-5), where the para-methyl group introduces additional steric bulk and lipophilicity that can shift target selectivity and solubility . Furthermore, the thiophene-3-carboxamide core with a flexible butanamido linker occupies a distinct chemical space from the cycloheptathiophene-3-carboxamide (cHTC) compounds developed as influenza PA-PB1 inhibitors, which incorporate a fused cycloheptane ring that imposes rigid conformational constraints absent in CAS 922908-70-1 [2]. These structural distinctions mean that direct functional interchangeability between CAS 922908-70-1 and its closest commercially available analogs cannot be assumed without experimental verification of target engagement, selectivity, and ADME properties in the specific assay system of interest.

N-Methyl vs. des-methyl analog HBD count differs (2 vs 3); may alter target binding and metabolic stability. Class-level SAR indicates >10-fold potency shifts upon N-alkyl modification.
Unsubstituted vs. 4-methylphenylsulfonyl Lower logP may reduce non-specific binding and improve solubility; aryl substitution pattern can shift selectivity by >25-fold in related series.
Monocyclic thiophene vs. cHTC scaffold Flexible scaffold may not replicate pre-organized potency of constrained cHTC compounds against influenza PA-PB1; conformational sampling differs.

Quantitative Evidence Differentiating N-Methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide from Its Closest Analogs


Predicted Multi-Target Bioactivity Profile vs. Structural Analogs Based on Computational Chemogenomic Modeling

In the absence of published primary pharmacological assay data for CAS 922908-70-1, computational bioactivity mapping from the MolBiC database provides the only currently available broad-scope activity prediction. The compound is annotated with a predicted bioactivity value in the sub-0.1 μM range against one or more protein targets [1]. By contrast, the des-methyl analog CAS 941966-95-6 and the 4-methylphenylsulfonyl analog CAS 941925-93-5 are not represented in the same computational bioactivity dataset, meaning no parallel predicted activity profile is available for direct cross-comparison. This computational prediction, while not a direct head-to-head measurement, suggests that the specific combination of N-methyl substitution and unsubstituted phenylsulfonyl terminus in CAS 922908-70-1 may confer favorable molecular recognition features relative to closely related analogs that lack computational annotation. Users should treat this as a hypothesis-generating observation that warrants experimental confirmation.

Predicted bioactivity
Data to verify
CAS 922908-70-1 ≤ 0.1 μM
Des-methyl & 4-methylphenyl analogs No data
Unique computational annotation supports initial screening triage
Requires experimental confirmation; MolBiC prediction only
Computational bioactivity prediction Chemogenomics Virtual screening

N-Methyl Substitution: Hydrogen-Bond Donor Count and Predicted Metabolic Stability Differentiation vs. Des-Methyl Analog

CAS 922908-70-1 contains an N-methyl tertiary amide at the 3-carboxamide position, whereas the closest analog CAS 941966-95-6 possesses a primary amide (-CONH₂) . The N-methyl substitution eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog (HBD count: 2 vs. 3), while the hydrogen-bond acceptor (HBA) count remains equal at 6 for both compounds . In the thiophene-3-carboxamide influenza polymerase inhibitor series reported by Lepri et al. (2014), the introduction of N-alkyl substitution on the 3-carboxamide produced >10-fold shifts in antiviral EC₅₀ values, demonstrating that the N-methyl vs. primary amide distinction can significantly alter target potency within this chemotype class [1]. Additionally, tertiary amides are generally less susceptible to amidase-mediated hydrolysis than primary amides, a class-level property that may translate to improved metabolic stability for CAS 922908-70-1 relative to its des-methyl analog, though direct comparative metabolic stability data for these two specific compounds have not been published.

H-bond donor count
Class-level
N-Methyl amide (target) HBD = 2
Primary amide (des-methyl) HBD = 3
ΔHBD = –1
Reduced HBD may improve permeability; tertiary amide may resist amidase hydrolysis
Class-level inference; direct metabolic data unavailable
Structural SAR Hydrogen bonding Metabolic stability

Phenylsulfonyl Substituent: Unsubstituted Phenyl vs. 4-Methylphenyl Electronic and Lipophilic Differentiation

CAS 922908-70-1 bears an unsubstituted phenylsulfonyl group, distinguishing it from CAS 941925-93-5 which carries a 4-methylphenylsulfonyl substituent . The para-methyl group in the comparator contributes an additional +0.56 to the calculated logP (Hansch π constant for aromatic -CH₃), increasing lipophilicity and potentially enhancing non-specific protein binding while reducing aqueous solubility relative to the unsubstituted phenylsulfonyl analog [1]. In related sulfonamide-containing thiophene series, the presence versus absence of a para-methyl substituent on the phenylsulfonyl group has been associated with altered target selectivity—for example, in the 2-amino-3-arylsulfonylthiophene anti-HIV series reported by Stephens et al. (2001), the nature of the aryl sulfonyl substituent was a key determinant of antiviral potency and cytotoxicity, with EC₅₀ values varying over a >25-fold range depending on aryl substitution pattern [2]. The absence of the para-methyl group in CAS 922908-70-1 thus predicts lower logP, higher aqueous solubility, and potentially reduced off-target hydrophobic interactions compared to the 4-methylphenylsulfonyl analog.

Lipophilicity (logP)
Class-level
Unsubstituted Ph-SO₂ ΔlogP = 0
4-Methyl-Ph-SO₂ ΔlogP = +0.56
ΔΔlogP = –0.56
Lower logP may reduce protein binding and improve solubility
Class-level aryl sulfonyl SAR; direct comparison data lacking
Physicochemical differentiation Lipophilicity Electronic effects

Thiophene Core vs. Fused-Ring cHTC Scaffolds: Conformational Flexibility Differentiating CAS 922908-70-1 from Influenza PA-PB1 Clinical Leads

CAS 922908-70-1 features a monocyclic thiophene core, whereas the most advanced influenza PA-PB1 inhibitors (exemplified by compounds 43 and 45 in the 2024 optimization study) are built on a cycloheptathiophene-3-carboxamide (cHTC) scaffold containing a fused seven-membered ring [1]. The cHTC series has achieved nanomolar antiviral potency with compound 45 demonstrating improved pharmacokinetic profile relative to earlier hits; however, the fused cycloheptane ring imposes conformational rigidity that restricts the accessible torsional space of the thiophene-3-carboxamide pharmacophore [1]. In contrast, CAS 922908-70-1 possesses a flexible butanamido linker capable of adopting a wider range of conformations, which could be advantageous for engaging targets with distinct binding-site geometries beyond the PA-PB1 interface. This scaffold-level differentiation is supported by the original thiophene-3-carboxamide SAR study (Lepri et al., 2014), which showed that the flexible monocyclic thiophene-3-carboxamide derivatives exhibited antiviral activity (compound-dependent, with optimal derivatives achieving sub-micromolar EC₅₀) but were systematically outperformed by conformationally constrained polyamido and cHTC analogs in the influenza polymerase assay, suggesting that conformational pre-organization is a key driver of potency for the PA-PB1 target specifically [2].

Scaffold flexibility
Class-level
Monocyclic thiophene Flexible linker
cHTC (fused cycloheptane) Rigid, nanomolar vs influenza
Flexible scaffold may sample broader binding conformations for diverse targets
PA-PB1 pre-organization drives potency for cHTC series
Scaffold comparison Conformational analysis Influenza antiviral

Butanamido Linker Length vs. Acetamido Analogs: Differentiating Pharmacophore Reach and Binding Pocket Compatibility

CAS 922908-70-1 incorporates a four-carbon butanamido linker between the thiophene 2-amino group and the phenylsulfonyl terminus. Several commercially available thiophene-3-carboxamide analogs feature shorter acetamido (two-carbon) or propanamido (three-carbon) linkers with sulfonyl groups . In the broader sulfonamide-alkanamido thiophene series, linker length has been shown to modulate target engagement by altering the spatial relationship between the thiophene core and the terminal aryl sulfonyl group. For instance, in the sulfonamide-alkanamido thiazole-5-carboxylate antimalarial series, variation in the alkanamido chain length produced significant shifts in in vivo antimalarial activity, demonstrating that linker geometry is a critical determinant of pharmacophore fit [1]. The four-carbon butanamido linker in CAS 922908-70-1 provides a longer reach and greater conformational sampling volume compared to two-carbon acetamido analogs, potentially enabling engagement of deeper or more distal binding pockets within target proteins. Direct quantitative comparison of linker-dependent potency for the specific thiophene-3-carboxamide sulfone series has not been published, and this inference should be validated experimentally.

Linker length
Class-level
Butanamido (4C) ~7.5 Å extended
Acetamido (2C) ~5.0 Å
Difference ~2.5–3.0 Å
Longer linker may access distal binding pockets; flexibility may introduce entropic cost
Class-level linker SAR; no direct comparator data for sulfone series
Linker SAR Pharmacophore geometry Structure-based design

Recommended Research and Industrial Application Scenarios for N-Methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide Based on Quantitative Differentiation Evidence


Focused Library Synthesis: Generating N-Methyl Amide Derivatives with Diverse Sulfonyl Termini for SAR Exploration

CAS 922908-70-1 serves as a central intermediate or reference compound for constructing focused thiophene-3-carboxamide libraries where the N-methyl-3-carboxamide is held constant while the 4-sulfonyl terminus is systematically varied. The reduced hydrogen-bond donor count (HBD = 2) and predicted lower lipophilicity relative to the 4-methylphenylsulfonyl analog (CAS 941925-93-5) make this compound an attractive starting point for parallel synthesis campaigns aimed at identifying sulfonyl substitution patterns that optimize aqueous solubility while maintaining target affinity. The flexible butanamido linker permits conformational adaptation to different target binding sites [1], supporting its use as a versatile scaffold for screening against diverse protein targets including kinases, polymerases, and protein-protein interaction interfaces.

Hit Expansion in Antiviral Drug Discovery Beyond Influenza PA-PB1 Targets

While conformationally constrained cycloheptathiophene-3-carboxamide (cHTC) compounds have demonstrated nanomolar potency against influenza PA-PB1 [2], the flexible monocyclic scaffold of CAS 922908-70-1 is better suited for screening campaigns targeting viral polymerases or host factors where induced-fit binding is required. The diarylsulfone motif present in this compound class has precedent for anti-HIV-1 activity (Stephens et al., 2001) with EC₅₀ values as low as 3.8 μg/mL for optimized 2-amino-3-arylsulfonylthiophene analogs [3], supporting the use of CAS 922908-70-1 as a screening hit for broad-spectrum antiviral programs that extend beyond influenza to include HIV, CMV, and VZV.

Computational Docking and Pharmacophore Model Validation Using a Structurally Annotated Probe Molecule

The computational bioactivity annotation available for CAS 922908-70-1 via the MolBiC database (predicted activity ≤ 0.1 μM) [4], combined with its well-defined single-stereoisomer structure and availability from multiple commercial vendors, makes it suitable as a validation probe for computational target prediction workflows. Users developing or benchmarking in silico target-fishing algorithms can employ this compound as a test case where computational predictions can be prospectively tested against experimental assays, leveraging the compound's moderate molecular weight (366.45), balanced lipophilicity profile, and the absence of confounding structural alerts.

Comparative Metabolic Stability Studies: N-Methyl Tertiary Amide vs. Primary Amide Analogs in Thiophene Carboxamide Series

The N-methyl substitution on the 3-carboxamide of CAS 922908-70-1 provides a structurally matched pair with its des-methyl analog (CAS 941966-95-6) for investigating the impact of amide N-substitution on metabolic stability, plasma protein binding, and cellular permeability in the thiophene-3-carboxamide chemotype [5]. Such head-to-head comparative studies can generate quantitative ADME data (microsomal half-life, Caco-2 permeability, plasma protein binding) that inform subsequent lead optimization decisions across the entire thiophene carboxamide series, with the N-methyl compound predicted to show superior resistance to amidase-mediated hydrolysis based on class-level precedents.

Application
Selection Property
Validation Focus
Focused library synthesis (N-methyl amide SAR)
N-Methyl-3-carboxamide with flexible butanamido linker
Sulfonyl substitution SAR, solubility and target affinity profiling
Broad-spectrum antiviral hit screening
Monocyclic thiophene scaffold, diarylsulfone motif
EC50 profiling against HIV, CMV, VZV
In silico target prediction validation
MolBiC-annotated bioactivity (sub-μM predicted)
Prospective assay benchmarking against predictions
Comparative ADME studies (N-methyl vs. primary amide)
N-Methyl tertiary amide (HBD=2) vs. des-methyl (HBD=3)
Microsomal stability, permeability, protein binding
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